2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a cyclopentapyrazole core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiolane ring, followed by the construction of the cyclopentapyrazole core, and finally, the introduction of the carboxamide group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid: Shares the thiolane ring but differs in the core structure.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid: Contains a thiolane ring and a benzoic acid moiety, differing in the overall framework. These comparisons highlight the distinctiveness of this compound and its potential for unique applications.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-4-2-5-13(10-12)19-18(22)17-15-6-3-7-16(15)20-21(17)14-8-9-25(23,24)11-14/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFJSOWHNUHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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